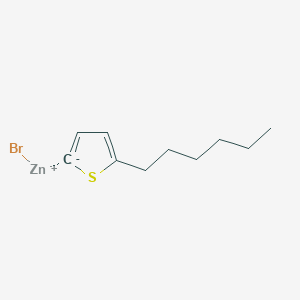

5-Hexyl-2-thienylzinc bromide

CAS No.: 1558025-72-1

Cat. No.: VC11662147

Molecular Formula: C10H15BrSZn

Molecular Weight: 312.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1558025-72-1 |

|---|---|

| Molecular Formula | C10H15BrSZn |

| Molecular Weight | 312.6 g/mol |

| IUPAC Name | bromozinc(1+);5-hexyl-2H-thiophen-2-ide |

| Standard InChI | InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | VZZZIRGIUMREBE-UHFFFAOYSA-M |

| SMILES | CCCCCCC1=CC=[C-]S1.[Zn+]Br |

| Canonical SMILES | CCCCCCC1=CC=[C-]S1.[Zn+]Br |

Introduction

Chemical Identity and Structural Features

5-Hexyl-2-thienylzinc bromide belongs to the class of heteroarylzinc reagents, characterized by a thiophene ring substituted with a hexyl group at the 5-position and a zinc bromide moiety at the 2-position. The molecular formula is C<sub>10</sub>H<sub>15</sub>BrSZn, with a molecular weight of 307.31 g/mol . The thiophene ring’s aromatic system conjugated with the zinc center enables electron delocalization, critical for its reactivity in polymerization .

Key structural attributes include:

-

Regiochemical control: The 2,5-substitution pattern ensures head-to-tail coupling during polymerization, essential for P3HT’s optoelectronic properties .

-

Solubility: The hexyl side chain enhances solubility in organic solvents like tetrahydrofuran (THF) and N-methylpyrrolidone (NMP).

Synthetic Methodologies

Direct Zinc Insertion into 2,5-Dibromo-3-hexylthiophene

The most efficient route involves oxidative insertion of zinc dust into 2,5-dibromo-3-hexylthiophene under inert conditions :

Reaction conditions:

-

Zinc dust activated with LiBr (1.0 equiv) and iodine (5 mol%)

-

Solvent: DMA or NMP at 80–90°C for 24 h

Mechanistic insights:

-

Activation: Iodine cleaves the Zn oxide layer, exposing fresh metal surfaces.

-

Oxidative insertion: Zn inserts into the C–Br bond at the 5-position, forming a thienylzinc intermediate.

-

Transmetallation: The intermediate reacts with Ni(dppe)Cl<sub>2</sub> catalyst to initiate polymerization .

Comparative Analysis of Synthetic Routes

| Method | Zinc Source | Solvent | Regioregularity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Activated Zn dust | Commercial Zn | DMA | >96% | 5,000 |

| Grignard metathesis | ZnCl<sub>2</sub> | THF | 90–94% | 3,500 |

| Highly active Zn* | Pre-treated Zn | DMF | 95% | 4,200 |

The activated zinc dust method outperforms traditional approaches by eliminating the need for pre-treated zinc or transmetallation steps .

Structural Characterization

Spectroscopic Analysis

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

-

UV-Vis (CHCl<sub>3</sub>):

Applications in Polymer Synthesis

Synthesis of Regioregular P3HT

5-Hexyl-2-thienylzinc bromide enables Kumada-type polycondensation with Ni(dppe)Cl<sub>2</sub> catalyst :

Polymerization protocol:

-

Monomer activation: 0.5 M solution in THF under argon.

-

Catalytic cycle:

Resulting polymer properties:

-

Regioregularity: 96–98% head-to-tail linkages

-

Charge carrier mobility: 0.01–0.1 cm²/V·s in field-effect transistors

Future Directions in Organozinc Chemistry

Recent advances in direct zinc insertion methodologies have revitalized interest in thienylzinc reagents :

-

Flow chemistry: Continuous synthesis to improve yield and scalability

-

Green solvents: Replacement of DMA with cyclopentyl methyl ether (CPME)

-

Hybrid catalysts: Pd/Ni bimetallic systems for asymmetric couplings

These innovations promise to expand the utility of 5-hexyl-2-thienylzinc bromide in organic photovoltaics and stretchable electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume